

Application Notes & Protocols: Developing CNS-Active Agents Using the Morpholine Scaffold

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *4-(Prop-2-yn-1-yl)morpholine-2,6-dione*

Cat. No.: *B13196302*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

Abstract: This comprehensive guide details the strategic use of the morpholine scaffold in the design and development of novel Central Nervous System (CNS)-active agents. Morpholine is a privileged heterocyclic motif renowned for its ability to impart favorable physicochemical and pharmacokinetic properties essential for CNS drug candidates. We will explore the medicinal chemistry principles, provide detailed synthetic protocols for key derivatives, and outline a robust workflow for biological evaluation, from initial in vitro screening to in vivo efficacy models. This document serves as a practical resource, blending established theory with actionable protocols to empower researchers in their quest for next-generation neurotherapeutics.

The Morpholine Scaffold: A Privileged Structure for CNS Drug Discovery

The development of drugs targeting the CNS is uniquely challenging due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2] A successful CNS drug must possess a delicate balance of physicochemical properties, including size, lipophilicity, polarity, and hydrogen bonding capacity, to achieve sufficient brain penetration while maintaining potency and selectivity for its intended target.[3]

The morpholine ring, a saturated six-membered heterocycle containing both a secondary amine and an ether functional group, has emerged as a "privileged scaffold" in CNS drug discovery.^{[4][5]} Its value stems from a unique combination of advantageous properties:

- **Balanced Hydrophilicity and Lipophilicity:** The presence of both a nitrogen and an oxygen atom provides an optimal hydrophilic-lipophilic balance, a critical factor for enhancing BBB permeability.^[6] This dual nature allows morpholine-containing compounds to have sufficient aqueous solubility for systemic circulation and the right degree of lipophilicity to partition into the lipid-rich environment of the BBB.^{[2][7]}
- **Favorable pKa and Metabolic Stability:** The nitrogen atom in the morpholine ring is a weak base, giving it a pKa value that is often close to physiological pH.^{[1][7]} This ensures that a significant portion of the molecules remain in a neutral, more membrane-permeable state. Furthermore, the morpholine ring itself is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles and longer half-lives.^[8]
- **Structural Versatility:** The morpholine scaffold serves multiple roles in drug design.^{[2][7][9]} It can:
 - **Enhance Potency:** The oxygen atom can act as a hydrogen bond acceptor, and the ring can engage in hydrophobic interactions within a target's binding site.^{[1][7]}
 - **Act as a Conformational Scaffold:** Its flexible chair-like conformation can optimally orient pharmacophoric appendages to fit into diverse binding pockets.^{[1][7]}
 - **Modulate Pharmacokinetic (PK/PD) Properties:** Incorporating a morpholine moiety is a well-established strategy to improve solubility, permeability, and metabolic stability, thereby enhancing the overall drug-like properties of a molecule.^{[5][10]}

These attributes are exemplified in numerous FDA-approved CNS drugs, such as the antidepressant Reboxetine and the reversible monoamine oxidase-A inhibitor Moclobemide, underscoring the scaffold's proven track record in clinical applications.^[11]

Medicinal Chemistry & Rational Design Principles

The successful design of a morpholine-based CNS agent hinges on understanding its structure-activity relationships (SAR). Modifications to the core and its substituents can

dramatically influence target affinity, selectivity, and disposition.

Key Structure-Activity Relationship (SAR) Insights

The secondary nitrogen of the morpholine ring is the most common site for substitution, providing a versatile handle to attach various pharmacophoric groups and explore chemical space.[6] The choice of substituent is critical for directing the molecule to its intended biological target.

Table 1: Representative SAR of Morpholine Derivatives for CNS Targets

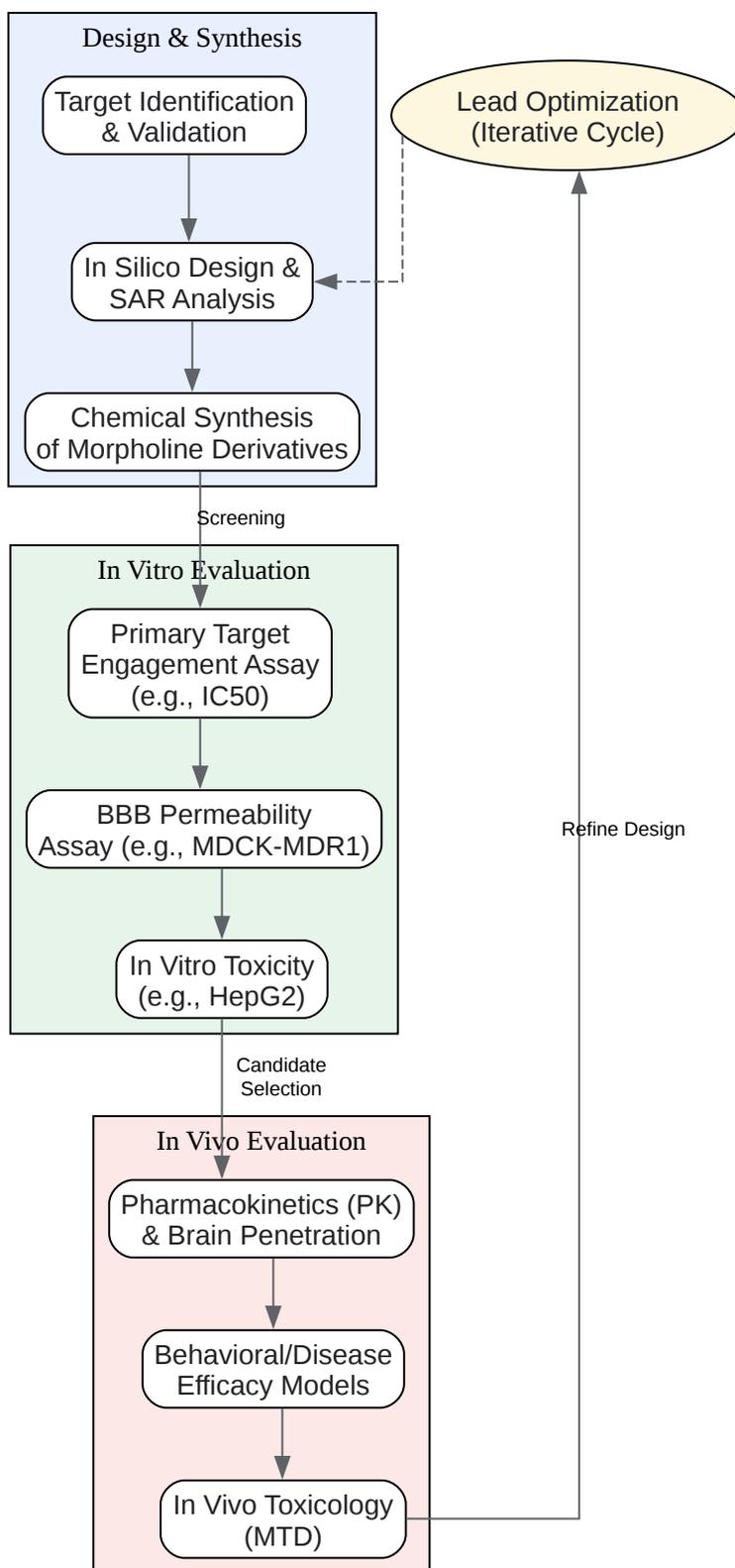
Target Class	General Structure / Modification	Impact on Activity & Selectivity	Example / Reference
Monoamine Oxidase B (MAO-B)	N-aryl or N-aralkyl substitution, often with a chalcone or coumarin moiety.	The morpholine ring interacts in the entrance cavity of the enzyme, directing the larger scaffold into the substrate cavity. Replacing piperidine with morpholine can increase MAO-B inhibitory potency by over 100-fold.[7]	Dual AChE/MAO-B inhibitors for Alzheimer's Disease. [7]
Cholinesterases (AChE/BuChE)	Linking the morpholine to a quinoline core via a short alkyl chain (e.g., 2-methylene linker).	The morpholine acts as a key pharmacophoric unit with strong binding interactions. The length of the linker between the morpholine and the primary interacting scaffold is crucial for optimal potency.[12]	Potent AChE inhibitors for Alzheimer's Disease therapy.[12]
Neurokinin 1 (NK1) Receptor	Morpholine acts as a central scaffold to orient three distinct aryl/fluoroaryl groups.	The rigid, chair-like conformation of the morpholine ring is essential for positioning the interacting arms correctly within the receptor binding site, acting as a "directing scaffold".[7]	Aprepitant, used for chemotherapy-induced nausea.[7]

Kinases (e.g., PI3K)	N-aryl substitution, where the aryl group is further functionalized.	The morpholine moiety often serves to enhance solubility and metabolic stability, improving the overall pharmacokinetic profile of the kinase inhibitor, allowing it to reach CNS tumors.[7]	Targeting kinases involved in glioblastoma.[7]
----------------------	--	--	--

[13]

Visualization of the Drug Discovery Workflow

The development of a novel CNS agent is an iterative process that flows from initial design and synthesis through a rigorous cascade of biological testing and optimization.



[Click to download full resolution via product page](#)

Caption: Iterative workflow for CNS drug discovery using the morpholine scaffold.

Synthetic Chemistry: Protocols and Strategies

The facile synthesis and functionalization of the morpholine ring are key to its widespread use. [8][14] Below are protocols for common and modern methods to generate libraries of morpholine-based compounds for screening.

Protocol 1: General Synthesis of N-Aryl Morpholines via Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for forming C-N bonds. It is highly reliable for coupling morpholine with a wide range of aryl halides or triflates, making it a cornerstone of library synthesis for SAR studies.

Materials:

- Aryl halide (or triflate) (1.0 equiv)
- Morpholine (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
- Phosphine ligand (e.g., Xantphos, 2-4 mol%)
- Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5-2.0 equiv)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

- To an oven-dried reaction flask, add the aryl halide (1.0 equiv), the palladium catalyst, and the phosphine ligand.
- Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
- Under the inert atmosphere, add the anhydrous solvent, followed by the base.

- Add morpholine (1.2-1.5 equiv) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
- Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl morpholine.

Self-Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be >95% for use in biological assays.

Protocol 2: Synthesis of Substituted Morpholines from 1,2-Amino Alcohols

Rationale: This foundational method builds the morpholine ring from readily available chiral or achiral amino alcohol precursors.^{[15][16]} Modern protocols utilize reagents like ethylene sulfide for a clean, high-yielding annulation process.^[15]

Materials:

- 1,2-amino alcohol (1.0 equiv)
- Ethylene sulfide (1.05 equiv)
- Potassium tert-butoxide (t-BuOK, 2.2 equiv)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)
- Inert atmosphere supplies

Procedure:

- Dissolve the 1,2-amino alcohol (1.0 equiv) in anhydrous THF in an oven-dried flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of ethylene sulfate (1.05 equiv) in THF to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for 1-2 hours to form the N-monoalkylation intermediate.
- Re-cool the mixture to 0 °C and add potassium tert-butoxide (t-BuOK, 2.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by TLC or LC-MS.
- Carefully quench the reaction by adding water.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
- Purify the crude product via flash chromatography to obtain the desired morpholine derivative.

Protocol 3: Asymmetric Synthesis of 2-Substituted Chiral Morpholines via Catalytic Hydrogenation

Rationale: Stereochemistry is paramount in drug action. Asymmetric hydrogenation of an unsaturated morpholine precursor is a highly efficient and atom-economical method to establish a chiral center with high enantioselectivity.^[17]

Materials:

- 2-Substituted 2H-1,4-oxazine (substrate, 1.0 equiv)

- Chiral Rhodium or Iridium catalyst (e.g., [Rh(COD)(Me-DuPhos)]BF₄, 0.5-1 mol%)
- Hydrogen source (H₂ gas, typically 30-50 atm)
- Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)
- High-pressure hydrogenation vessel (autoclave)

Procedure:

- In a glovebox, charge a vial with the unsaturated morpholine substrate and the chiral rhodium catalyst.
- Add the anhydrous, degassed solvent to dissolve the components.
- Transfer the vial into the high-pressure hydrogenation vessel.
- Seal the vessel, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 30 atm).
- Stir the reaction at room temperature for 12-24 hours.
- Carefully vent the vessel and purge with nitrogen.
- Concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by column chromatography if necessary, though often the reaction is clean enough for direct use.
- Self-Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis. Confirm the structure and purity via NMR and mass spectrometry.

Biological Evaluation: A Stepwise Screening Cascade

Once a library of morpholine derivatives has been synthesized, a systematic evaluation is required to identify promising lead compounds.

Visualization of a CNS Screening Cascade



[Click to download full resolution via product page](#)

Caption: A tiered screening cascade for evaluating novel morpholine-based CNS agents.

Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Rationale: Predicting CNS penetration is a critical step. The Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (encoding P-glycoprotein, a major efflux transporter) is a widely accepted model to assess passive permeability and active efflux. [18][19]

Materials:

- MDCK-MDR1 cells
- Transwell® inserts (e.g., 0.4 µm pore size)
- Cell culture medium and supplements
- Test compound stock solution (in DMSO)
- Lucifer yellow (paracellular permeability marker)
- Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
- LC-MS/MS system for quantification

Procedure:

- Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of Transwell® inserts at a high density. Culture for 3-5 days to form a confluent, polarized monolayer.
- Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow leak assay. Only use monolayers with high TEER and low Lucifer yellow permeability.
- Permeability Assay (Apical to Basolateral, A-to-B):
 - Wash the cell monolayer with transport buffer (e.g., HBSS).
 - Add the test compound (at a final concentration of 1-10 μM , with DMSO <0.5%) to the apical (donor) chamber.
 - Add fresh transport buffer to the basolateral (receiver) chamber.
 - Incubate at 37 °C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and from the donor chamber at the beginning and end of the experiment.
- Efflux Assay (Basolateral to Apical, B-to-A):
 - Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.
- Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (P_{app}) for both directions: $P_{app} = (dQ/dt) / (A * C_0)$ (where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber).
 - Calculate the Efflux Ratio (ER): $ER = P_{app} \text{ (B-to-A)} / P_{app} \text{ (A-to-B)}$
- Interpretation:

- High Permeability: Papp (A-to-B) > 10×10^{-6} cm/s
- Low Permeability: Papp (A-to-B) < 2×10^{-6} cm/s
- Potential P-gp Substrate (Active Efflux): ER > 2-3. Compounds with high efflux are less likely to achieve therapeutic concentrations in the brain.

Protocol 5: In Vivo Behavioral Model - The Elevated Plus Maze (EPM) for Anxiolytic Activity

Rationale: The EPM is a standard, validated behavioral paradigm used to screen for anxiolytic or anxiogenic effects of drugs in rodents.[20] It is based on the animal's natural aversion to open and elevated spaces.

Materials:

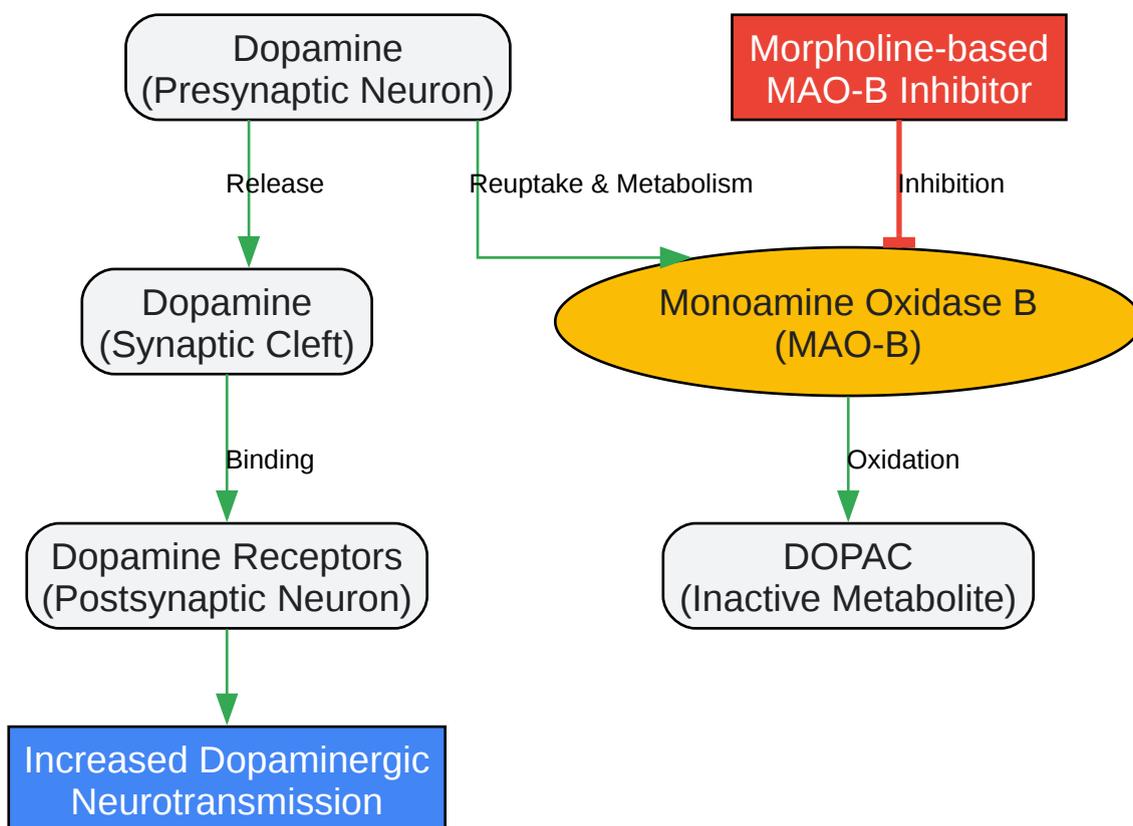
- Elevated Plus Maze apparatus (two open arms and two closed arms)
- Rodents (mice or rats)
- Test compound formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween-80/90% saline)
- Positive control (e.g., Diazepam)
- Video tracking software

Procedure:

- Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
- Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).
- Testing:
 - Place the animal in the center of the maze, facing one of the open arms.

- Allow the animal to explore the maze freely for a set period (typically 5 minutes).
- Record the session using a video camera mounted above the maze.
- Data Analysis: Use video tracking software to score the following parameters:
 - Time spent in the open arms vs. closed arms.
 - Number of entries into the open arms vs. closed arms.
 - Total distance traveled (a measure of general locomotor activity).
- Interpretation:
 - An increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.
 - The positive control (Diazepam) should produce a robust anxiolytic effect, validating the assay.

Visualizing a Relevant CNS Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of a morpholine-based MAO-B inhibitor in the brain.

References

- Taylor & Francis. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [\[Link\]](#)
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. *ACS Chemical Neuroscience*, 12(3), 378–390. Retrieved from [\[Link\]](#)
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. *ACS Chemical Neuroscience*. Retrieved from [\[Link\]](#)
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. *ChemMedChem*, 15(5), 392-403. Retrieved from [\[Link\]](#)

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [\[Link\]](#)
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [\[Link\]](#)
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. Retrieved from [\[Link\]](#)
- Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [\[Link\]](#)
- Asinex. (n.d.). Morpholines for CNS drug discovery. Retrieved from [\[Link\]](#)
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [\[Link\]](#)
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [\[Link\]](#)
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Retrieved from [\[Link\]](#)
- ResearchGate. (2025, September 12). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Retrieved from [\[Link\]](#)
- Kalueff, A. V., Stewart, A. M., & Gerlai, R. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. Retrieved from [\[Link\]](#)
- Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [\[Link\]](#)

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved from [\[Link\]](#)
- Kumar, A., & Liu, R. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. *Organic Letters*, 20(18), 5702-5705. Retrieved from [\[Link\]](#)
- ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [\[Link\]](#)
- Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [\[Link\]](#)
- The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [\[Link\]](#)
- Wang, W., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. *Organic Chemistry Frontiers*. Retrieved from [\[Link\]](#)
- Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [\[Link\]](#)
- Kumar, P., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Possible strategies for the synthesis of morpholines. Retrieved from [\[Link\]](#)
- Zhang, H., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. Retrieved from [\[Link\]](#)

- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications. Retrieved from [[Link](#)]
- Kumar, P., et al. (2022). In silico methods to assess CNS penetration of small molecules. Retrieved from [[Link](#)]
- Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science. Retrieved from [[Link](#)]
- NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [[Link](#)]
- Kumar, M., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [[Link](#)]
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
- 4. [semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]

- [7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. pubs.acs.org \[pubs.acs.org\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. mdpi.com \[mdpi.com\]](#)
- [13. e3s-conferences.org \[e3s-conferences.org\]](#)
- [14. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. Morpholine synthesis \[organic-chemistry.org\]](#)
- [16. chemrxiv.org \[chemrxiv.org\]](#)
- [17. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [18. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules \[mdpi.com\]](#)
- [19. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society \[acs.digitellinc.com\]](#)
- [20. medicilon.com \[medicilon.com\]](#)
- To cite this document: BenchChem. [Application Notes & Protocols: Developing CNS-Active Agents Using the Morpholine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13196302#developing-cns-active-agents-using-the-morpholine-scaffold>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com